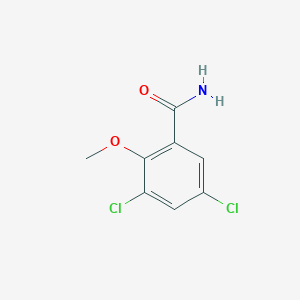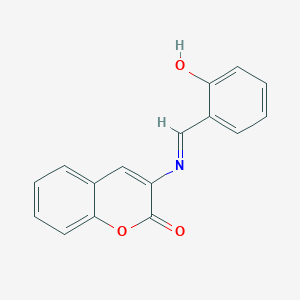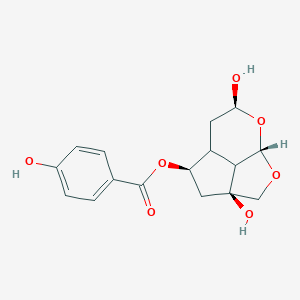
N-benzyl-4-hydroxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-hydroxybutanamide (NBHBA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. NBHBA is a derivative of gamma-hydroxybutyrate (GHB), a naturally occurring neurotransmitter in the brain. NBHBA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-benzyl-4-hydroxybutanamide is not fully understood. However, it is believed to act on the GHB receptor, which is a subtype of the GABA receptor. N-benzyl-4-hydroxybutanamide has been shown to increase GABAergic neurotransmission, leading to its potential as a treatment for alcohol and drug addiction. Additionally, N-benzyl-4-hydroxybutanamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects
N-benzyl-4-hydroxybutanamide has been shown to have various biochemical and physiological effects. In animal models, N-benzyl-4-hydroxybutanamide has been shown to increase GABAergic neurotransmission, leading to reduced alcohol consumption and withdrawal symptoms. Additionally, N-benzyl-4-hydroxybutanamide has been shown to have neuroprotective effects, including reducing neuronal damage and inflammation in animal models of traumatic brain injury and stroke. N-benzyl-4-hydroxybutanamide has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-4-hydroxybutanamide in lab experiments is its potential as a treatment for alcohol and drug addiction. Additionally, N-benzyl-4-hydroxybutanamide has been shown to have neuroprotective and anti-inflammatory properties, making it a useful tool for studying the mechanisms of traumatic brain injury and inflammatory bowel disease. However, one limitation of using N-benzyl-4-hydroxybutanamide in lab experiments is its potential toxicity and side effects, which may affect the validity of the results.
Orientations Futures
There are several future directions for N-benzyl-4-hydroxybutanamide research, including its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-benzyl-4-hydroxybutanamide for its potential use as a treatment for alcohol and drug addiction. Furthermore, the development of novel synthesis methods and purification techniques may improve the yield and purity of N-benzyl-4-hydroxybutanamide, making it more accessible for scientific research.
Applications De Recherche Scientifique
N-benzyl-4-hydroxybutanamide has been used in various scientific research applications, including its potential as a treatment for alcohol and drug addiction, as well as its neuroprotective and anti-inflammatory properties. N-benzyl-4-hydroxybutanamide has been shown to reduce alcohol consumption and withdrawal symptoms in animal models, indicating its potential as a treatment for alcohol addiction. Additionally, N-benzyl-4-hydroxybutanamide has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke. N-benzyl-4-hydroxybutanamide has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Propriétés
Nom du produit |
N-benzyl-4-hydroxybutanamide |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
N-benzyl-4-hydroxybutanamide |
InChI |
InChI=1S/C11H15NO2/c13-8-4-7-11(14)12-9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,12,14) |
Clé InChI |
OTMXCBMQBZIPSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CCCO |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)CCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)


![N-[(4-acetylphenyl)carbamothioyl]butanamide](/img/structure/B223992.png)



